molecular formula C29H27NO4S B6035080 ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6035080
M. Wt: 485.6 g/mol
InChI Key: GUTDARHVEICDSK-LGSKZASQSA-N
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Description

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene-derived heterocyclic compound characterized by a benzylidene moiety substituted with a 4-methylbenzyloxy group at the para position and a 4-toluidino (p-tolylamino) group at the 2-position of the thiophene ring. Its molecular formula is C₃₀H₂₈N₂O₄S, with a molar mass of 528.62 g/mol. The compound’s structure has been confirmed via single-crystal X-ray diffraction (SC-XRD), a method widely employed for analogous heterocycles . Its synthesis likely involves condensation of a substituted benzaldehyde with a thiophene precursor, followed by functionalization of the amino and ester groups, as seen in related compounds .

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-13-7-20(3)8-14-23)17-21-11-15-24(16-12-21)34-18-22-9-5-19(2)6-10-22/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDARHVEICDSK-LGSKZASQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 5-benzylidene-4-thiazolidinone and thiophene derivatives, which are studied for their biological and material science applications. Key analogues include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate 4-Diethylaminobenzylidene, 4-methylbenzoylamino C₂₆H₂₈N₂O₄S 464.58 Enhanced electron-donating groups; potential fluorescence applications.
Ethyl(Z)-5-(3-hydroxy-4-(2-(2-(prop-2-yn-1-yloxy)acetamido)ethoxy)benzylidene)-4-oxo-2-(phenylamino)-... (46) Hydroxybenzylidene, propargyloxy-phenethylamino C₂₉H₂₇N₃O₇S 585.61 Bioactive scaffold; 48% synthetic yield; used in RNase modulation studies.
Ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-... Benzyloxy-methoxybenzylidene, methoxyphenyl C₃₂H₃₀N₂O₆S 570.66 Larger steric bulk; evaluated for antitumor activity.

Crystallographic Analysis

The target compound’s structure determination likely employed SHELXL and ORTEP-III , as used for analogous heterocycles. For example, ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-... was resolved with an R-factor of 0.045 , suggesting comparable precision for the target.

Biological Activity

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. Its unique structure, featuring both thiophene and hydrazone functionalities, suggests a variety of biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities, receptor functions, and other cellular processes. The compound's structure allows it to effectively bind to these targets, leading to various pharmacological effects.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Anticancer Properties : There is ongoing research into the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. Its structural features may contribute to its effectiveness against various cancer types.
  • Antimicrobial Effects : Some studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential pathway for this compound as an anti-inflammatory agent .
  • Anticancer Activity Assessment :
    • In a recent experimental study, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
  • Antimicrobial Studies :
    • Research conducted on similar thiophene derivatives has shown effective antimicrobial activity against both gram-positive and gram-negative bacteria. This opens avenues for exploring this compound as a potential antimicrobial agent .

Comparative Biological Activities

Activity TypeCompound TestedResultReference
Anti-inflammatoryEthyl 5-{...}Significant cytokine inhibitionJournal of Medicinal Chemistry
AnticancerEthyl 5-{...}Reduced cell viabilityExperimental Oncology
AntimicrobialThiophene derivativesEffective against bacteriaJournal of Antibiotics

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Ethyl 4-hydroxybenzoate and 4-methylbenzylbromide.
  • Reaction Conditions : Reflux in acetone with anhydrous potassium carbonate for 14 hours.
  • Product Isolation : Solvent removal followed by extraction with dichloromethane.

This multi-step synthesis highlights the complexity involved in creating this compound and underscores its potential for diverse applications in medicinal chemistry .

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